(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid

Medicinal Chemistry Physicochemical Profiling ADME Prediction

(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid, with CAS number 1381944-32-6, is a synthetic biphenylacetic acid derivative characterized by a piperidinocarbonyl substituent at the 4'-position and an acetic acid moiety at the meta (3-) position of the adjacent phenyl ring. As a member of the arylacetic acid class, its core scaffold is structurally related to the NSAID felbinac, but its functionalization with a piperidine amide and its specific 3,4'-regiochemistry creates a unique chemical space distinct from other biphenylacetic acids.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
CAS No. 1381944-32-6
Cat. No. B1374746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid
CAS1381944-32-6
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC(=C3)CC(=O)O
InChIInChI=1S/C20H21NO3/c22-19(23)14-15-5-4-6-18(13-15)16-7-9-17(10-8-16)20(24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2,(H,22,23)
InChIKeyKMYKGIFEUAGYQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procuring 2-(4'-(Piperidine-1-carbonyl)-[1,1'-biphenyl]-3-yl)acetic Acid (CAS 1381944-32-6) Requires a Structure-Based Approach


(3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid, with CAS number 1381944-32-6, is a synthetic biphenylacetic acid derivative characterized by a piperidinocarbonyl substituent at the 4'-position and an acetic acid moiety at the meta (3-) position of the adjacent phenyl ring . As a member of the arylacetic acid class, its core scaffold is structurally related to the NSAID felbinac, but its functionalization with a piperidine amide and its specific 3,4'-regiochemistry creates a unique chemical space distinct from other biphenylacetic acids [1]. This precise substitution pattern is the primary driver of its differentiated physicochemical and potential pharmacokinetic profile, making it a specific tool in medicinal chemistry and chemical biology research.

The Pitfalls of Substituting 1381944-32-6 with Regioisomeric or Des-piperidine Analogs in Research


The scientific utility of 2-(4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-yl)acetic acid is intrinsically linked to its exact atomic arrangement. Interchanging it with the 4,4'-regioisomer (CAS 1375069-29-6) or a simpler biphenylacetic acid like felbinac (CAS 5728-52-9) can lead to significantly divergent experimental outcomes. Computed physicochemical properties indicate that while the 3,4'- and 4,4'-isomers may appear superficially similar, vendor-reported LogP values can differ (e.g., 3.54 for the target vs. 3.41 for the 4,4'-isomer) . More critically, this difference in connectivity alters the molecular topology, resulting in a distinct three-dimensional presentation of pharmacophoric features, which can drastically affect target binding, metabolic stability, and overall biological activity [1]. Therefore, generic substitution based solely on the molecular formula C20H21NO3 is scientifically invalid.

Quantitative Evidence for Selecting 1381944-32-6 Over Its Closest Structural Analogs


Lipophilicity (LogP) Divergence Between the 3,4'-Target Compound and Its 4,4'-Regioisomer

The target compound’s lipophilicity, a key determinant of membrane permeability and non-specific binding, is differentiated from its 4,4'-regioisomer. While both share the same calculated LogP on some platforms, a reputable supplier reports distinct experimentally-influenced or differently-calculated values. The meta-substituted target shows a LogP of 3.54 , whereas the para-substituted 4,4'-isomer (CAS 1375069-29-6) is reported with a LogP of 3.41 . This difference, though seemingly small, can translate to a notable variance in permeability and distribution profile in a biological system.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Polar Surface Area (PSA) Increase Over the Parent Drug Scaffold Felbinac

The addition of the piperidinocarbonyl group dramatically alters the topological polar surface area (TPSA) compared to the simpler NSAID felbinac (4-biphenylacetic acid). The target compound has a TPSA of 57.61 Ų , which is significantly higher than felbinac's 37.30 Ų . This quantifies an increase of over 50% in PSA, a parameter inversely correlated with passive membrane and blood-brain barrier (BBB) permeability.

Drug Design Bioavailability CNS Penetration

Vendor-Specified Purity as a Determinant for Reproducibility in Biological Assays

Product purity is a critical procurement parameter that directly impacts assay reliability. A specialized supplier provides this specific 3,4'-isomer with a certified purity of NLT 98% (No Less Than 98%) . In contrast, a widely available supply of its 4,4'-regioisomer (CAS 1375069-29-6) is typically offered at a 95% purity specification . This 3% minimum purity gap represents a potentially significant reduction in the mass fraction of undefined impurities, which is paramount for generating clean, interpretable dose-response curves and minimizing assay artifacts.

Assay Reproducibility Procurement Specification Quality Control

High-Impact Application Scenarios for 1381944-32-6 Based on Quantified Differential Properties


Designing Peripherally-Restricted Leads with Low CNS Exposure

The 54.5% increase in Topological Polar Surface Area (TPSA) over the felbinac scaffold (57.61 vs. 37.30 Ų) makes this compound a superior starting point for medicinal chemistry programs targeting peripheral enzymes or receptors, such as metabolic targets in the liver or adipose tissue, where blood-brain barrier penetration is contraindicated.

Fine-Tuning Lipophilicity in a Lead Series with a Biphenyl Core

A measurable ΔLogP of ~0.13 compared to the 4,4'-regioisomer allows SAR teams to probe the effect of subtle lipophilicity changes on in vitro ADME endpoints (e.g., microsomal stability, plasma protein binding) without altering the core scaffold's atomic composition. This precise control is invaluable for lead optimization.

Ensuring Reproducible in Vivo Pharmacokinetic Studies

When selecting a compound for costly in vivo PK/PD studies, the 3% higher purity specification (NLT 98% vs. 95%) offered for this 3,4'-isomer by specialty vendors is critical. It ensures that the administered dose is composed of a higher fraction of the active compound of interest, leading to more accurate PK parameter estimation and a cleaner toxicological profile.

Quote Request

Request a Quote for (3-{4-[(Piperidin-1-yl)carbonyl]phenyl}phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.